molecular formula C15H28O8 B8133698 MeO2C-CH2-PEG4-CH2CO2tBu CAS No. 2100306-59-8

MeO2C-CH2-PEG4-CH2CO2tBu

Cat. No.: B8133698
CAS No.: 2100306-59-8
M. Wt: 336.38 g/mol
InChI Key: KCWMMUWYPJLHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MeO2C-CH2-PEG4-CH2CO2tBu typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: MeO2C-CH2-PEG4-CH2CO2tBu undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

MeO2C-CH2-PEG4-CH2CO2tBu has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Utilized in the modification of biomolecules to enhance their solubility and stability.

    Medicine: Employed in drug delivery systems due to its biocompatibility and ability to improve the pharmacokinetic properties of drugs.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MeO2C-CH2-PEG4-CH2CO2tBu involves its ability to interact with various molecular targets and pathways. The PEG chain in the compound enhances its solubility and allows it to form stable complexes with other molecules. This property is particularly useful in drug delivery systems, where the compound can improve the solubility and bioavailability of drugs .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O8/c1-15(2,3)23-14(17)12-22-10-8-20-6-5-19-7-9-21-11-13(16)18-4/h5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWMMUWYPJLHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901139596
Record name 3,6,9,12-Tetraoxatetradecanedioic acid, 1-(1,1-dimethylethyl) 14-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100306-59-8
Record name 3,6,9,12-Tetraoxatetradecanedioic acid, 1-(1,1-dimethylethyl) 14-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxatetradecanedioic acid, 1-(1,1-dimethylethyl) 14-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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